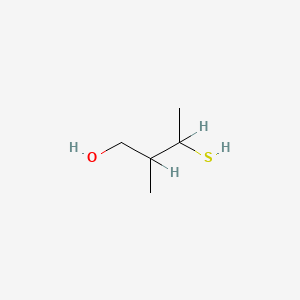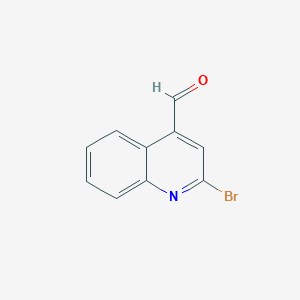
2-Bromoquinoline-4-carbaldehyde
Vue d'ensemble
Description
2-Bromoquinoline-4-carbaldehyde (2-BQC) is a heterocyclic aldehyde derived from quinoline, a nitrogen-containing aromatic compound. It has been used for many years in the field of organic synthesis, as it is a versatile intermediate for the synthesis of a variety of heterocyclic compounds. 2-BQC is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It has been found to be a useful reagent for organic reactions, such as the formation of imines, amines, and quinolines.
Applications De Recherche Scientifique
Synthesis and Chemistry
2-Bromoquinoline-4-carbaldehyde and its analogs have diverse applications in the synthesis of complex chemical structures. For instance, in the field of organic synthesis, these compounds are used as key intermediates in constructing fused or binary heterocyclic systems. They are particularly valuable in the synthesis of quinoline ring systems, a crucial structural component in many biologically active molecules. This versatility in synthesis is highlighted by the work of Hamama et al. (2018), who discussed the synthesis and applications of 2-chloroquinoline-3-carbaldehyde, a closely related analog, in organic chemistry (Hamama et al., 2018).
Catalysis
In catalytic processes, derivatives of 2-Bromoquinoline-4-carbaldehyde have been used as substrates. For instance, Cho and Patel (2006) described a process where 3-Bromopyridine-4-carbaldehyde, a related compound, was utilized in a palladium-catalyzed reaction to yield isoquinolines, showcasing the potential of these compounds in complex catalytic reactions (Cho & Patel, 2006).
Antimicrobial Activity
Compounds derived from 2-Bromoquinoline-4-carbaldehyde have shown promising results in antimicrobial applications. Sangani et al. (2013) synthesized a series of 4H-chromene derivatives bearing 2-aryloxyquinoline, which exhibited significant activity against various bacteria and fungi. This indicates the potential of 2-Bromoquinoline-4-carbaldehyde derivatives in developing new antimicrobial agents (Sangani et al., 2013).
Biological and Medicinal Chemistry
In the realm of medicinal chemistry, 2-Bromoquinoline-4-carbaldehyde derivatives have been explored for their biological activities. Abdel-Wahab and Khidre (2012) reviewed the synthesis and reactions of 2-chloroquinoline-3-carbaldehyde, which has been used to synthesize biologically important compounds. This underscores the relevance of such compounds in the development of new therapeutic agents (Abdel-Wahab & Khidre, 2012).
Corrosion Inhibition
Interestingly, quinoline derivatives, including those related to 2-Bromoquinoline-4-carbaldehyde, have been investigated as corrosion inhibitors. Lgaz et al. (2017) conducted a study on the corrosion inhibition properties of quinoline derivatives for mild steel in hydrochloric acid solution, demonstrating the practical applications of these compounds in industrial settings (Lgaz et al., 2017).
Propriétés
IUPAC Name |
2-bromoquinoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-10-5-7(6-13)8-3-1-2-4-9(8)12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFVQQKMECYPGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628583 | |
| Record name | 2-Bromoquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoquinoline-4-carbaldehyde | |
CAS RN |
866831-75-6 | |
| Record name | 2-Bromoquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



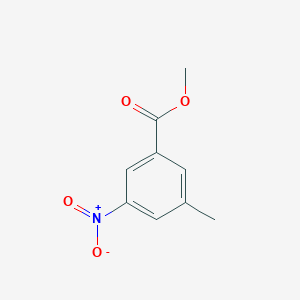
![5-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B1603798.png)
![8A-phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B1603801.png)

![Furo[3,2-C]pyridine-6-carboxylic acid](/img/structure/B1603803.png)

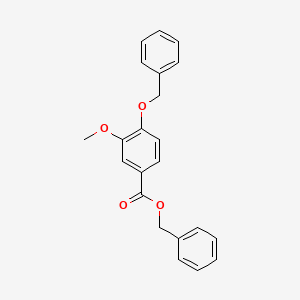

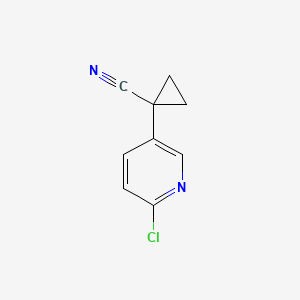
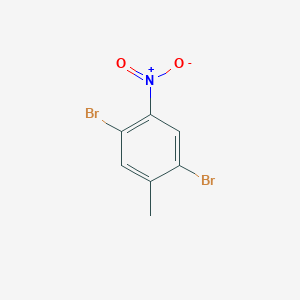
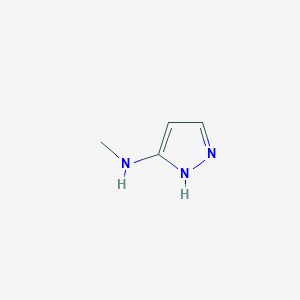
![5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1603816.png)

